Ethyl 2-(1,3-oxazol-2-YL)acetate

Description

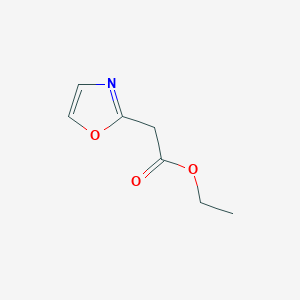

Ethyl 2-(1,3-oxazol-2-YL)acetate is a heterocyclic compound featuring a 1,3-oxazole ring linked to an ethyl acetate moiety. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers unique electronic and steric properties, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.

Synthesis: A common synthetic route involves the alkylation of 2-mercaptobenzoxazole with ethyl chloroacetate in the presence of anhydrous potassium carbonate and acetone under reflux conditions . This method yields the product as a pure oily compound after solvent evaporation.

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

ethyl 2-(1,3-oxazol-2-yl)acetate |

InChI |

InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-8-3-4-11-6/h3-4H,2,5H2,1H3 |

InChI Key |

FXWLQNCICFITCB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1,3-oxazol-2-yl)acetate can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of ethyl 2-(1,3-oxazol-2-yl)acetate often involves continuous flow processes. These processes offer advantages such as improved safety profiles, higher yields, and reduced reaction times. For example, the use of a packed reactor containing manganese dioxide allows for the efficient oxidation of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-oxazol-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Cyclization: The formation of oxazole rings through cyclization of β-hydroxy amides.

Common Reagents and Conditions

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Cyclization: Reagents like DAST and Deoxo-Fluor® are used for cyclization reactions.

Major Products Formed

Oxidation: Oxazoles are the primary products formed from the oxidation of ethyl 2-(1,3-oxazol-2-yl)acetate.

Substitution: Depending on the substituents used, various substituted oxazoles can be formed.

Cyclization: Oxazolines are formed initially, which can be further oxidized to oxazoles.

Scientific Research Applications

While comprehensive data tables and case studies for ethyl 2-(1,3-oxazol-2-yl)acetate are not available in the search results, the search results provide information regarding synthesis of oxazoles and oxazolones, as well as applications of related compounds.

Synthesis of Benzoxazoles

Various methods exist for synthesizing benzoxazole derivatives, utilizing 2-aminophenol with different substrates like aldehydes .

- A magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H] [HSO4]) is used with 2-aminophenol and aldehyde in water under reflux conditions, yielding 79–89% product in about 45 minutes. The catalyst can be reused for four consecutive runs .

- Thin-layered nano h-BN/fl-G films act as catalysts in the condensation of 2-aminophenol and aromatic aldehydes with aqueous H2O2, ethanol, TTIP, and MTAMO at 50 °C, resulting in 90–96% yields in a short time. This method is efficient, eco-friendly, and uses an inexpensive catalyst .

- Palladium complexes of dendronized amine polymer (EG–Gn–Pd, n = 0, 1, and 2) catalyze the reaction between 2-aminophenol and benzaldehyde in ethanol at 50 °C for 3 hours, yielding 88% product. The catalyst is reusable for five cycles with minimal degradation .

- 2-substituted benzoxazole acetic acid derivatives are synthesized via an oxidative coupling reaction between methyl-3-amino-4-hydroxyphenylacetate and aldehydes, catalyzed by lead tetraacetate in ethanol, with further addition of 90% NaOH solution in ethanol and water at RT for 3 hours. These derivatives exhibit cytotoxic activity against MCF-7 (human breast cancer cells) and HCT-116 (human colorectal carcinoma cells) .

Synthesis of Oxazol-2-ones

A coupling–isomerization–elimination synthesis of 4-substituted 5-(2-oxoethyl) oxazol-2(3H)-ones has been developed using N-Boc protected propargyl carbamates . Oxazol-2-ones were obtained upon aqueous workup of the ynone intermediate, and trifluoroacetic acid can also catalyze the cyclization-elimination reaction .

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-oxazol-2-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl 2-(Imidazol-4-YL)acetate Derivatives

Imidazole-based analogs, such as those in (compounds A–F), exhibit structural diversity through substitutions on the imidazole ring (e.g., phenyl, chlorophenyl, bromophenyl). Key differences include:

- Biological Activity : These derivatives are often explored for antimicrobial or enzyme-inhibitory properties due to imidazole’s ability to coordinate metal ions or participate in hydrogen bonding .

Ethyl 2-(Benzimidazol-2-YL)-2-Oxoacetate ()

- Structural Difference : Replacement of the oxazole with a benzimidazole ring (fused benzene-imidazole system) increases aromaticity and planarity, enhancing π-π stacking interactions.

Ethyl 2-(Thiazol-4-YL)acetate ()

- Key Variation: Substitution of oxazole with thiazole (sulfur instead of oxygen) alters electronic properties.

Ethyl 2-(1,3,4-Oxadiazol-2-YL)acetate ()

- Oxadiazole vs. Oxazole : The 1,3,4-oxadiazole ring contains two nitrogen atoms, making it more electron-deficient. This enhances stability under acidic conditions and suitability as a bioisostere for carboxylic acids .

- Synthesis : Prepared via cyclization of thiosemicarbazides or hydrazides, differing from the alkylation method used for the target compound.

Indole-Oxazole Hybrids ()

Compounds like (R)-11 and (S)-11 incorporate an indole moiety, which introduces:

Solubility and Reactivity

- Oxazole vs. Imidazole : Oxazole’s lower basicity (pKa ~0.8) compared to imidazole (pKa ~7.0) reduces protonation in physiological conditions, affecting solubility .

- Melting Points: Benzoxazole derivatives () exhibit higher melting points due to increased molecular rigidity compared to non-fused analogs .

Biological Activity

Ethyl 2-(1,3-oxazol-2-YL)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of Ethyl 2-(1,3-oxazol-2-YL)acetate

The synthesis of Ethyl 2-(1,3-oxazol-2-YL)acetate typically involves the condensation of ethyl acetate with oxazole derivatives. Various synthetic methodologies have been explored to optimize yield and purity. For instance, recent studies have utilized catalytic one-pot reactions that streamline the process and improve efficiency .

Biological Activities

Ethyl 2-(1,3-oxazol-2-YL)acetate exhibits a range of biological activities that are summarized in the following table:

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of Ethyl 2-(1,3-oxazol-2-YL)acetate against various bacterial strains. The results indicated a notable inhibition zone, suggesting its potential as a therapeutic agent against infections .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that Ethyl 2-(1,3-oxazol-2-YL)acetate exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines. The compound's mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .

- Anti-inflammatory Effects : Research highlighted the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines in macrophage cultures. This suggests its potential utility in treating inflammatory diseases .

- Analgesic Properties : Experimental models indicated that Ethyl 2-(1,3-oxazol-2-YL)acetate provided significant pain relief comparable to standard analgesics. This was attributed to its interaction with pain pathways involving nitric oxide signaling .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Ethyl 2-(1,3-oxazol-2-YL)acetate is crucial for optimizing its biological activity. Modifications at various positions on the oxazole ring have been shown to enhance specific activities:

- Substituents on the Oxazole Ring : Variations in substituents can significantly affect the compound's potency against different biological targets.

- Functional Group Variation : The introduction of various functional groups has been correlated with increased cytotoxicity and improved anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.